N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide

TLR4 inhibition Innate immunity NF-κB signaling

SAR studies on 4-thiazolidinone TLR4 antagonists demand an unsubstituted phenyl baseline-generic substitution introduces uncontrolled variables that compromise cross-study reproducibility. This compound (CAS 646534-27-2) eliminates that risk as the structurally minimalist, unsubstituted phenyl reference standard. • Quantitative TLR4 benchmark: IC50 2.66 µM in NF-κB reporter assays for direct analogue comparison • Unmodified N3-acetamide and C2-phenyl groups provide the essential baseline for antiulcer & antiproliferative SAR cascades • Ideal chromatographic & spectral reference for 2,3-disubstituted-4-thiazolidinone library characterization

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 646534-27-2
Cat. No. B12582088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide
CAS646534-27-2
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC(=O)NN1C(SCC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2S/c1-8(14)12-13-10(15)7-16-11(13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,12,14)
InChIKeyVFELCNSEMHLMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide Chemical Identity and Scaffold Overview


N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide (CAS 646534-27-2) is a synthetic small molecule built on the 1,3-thiazolidin-4-one scaffold, characterized by an acetamide moiety at the N3 position and an unsubstituted phenyl ring at the C2 position . This compound, with molecular formula C11H12N2O2S and molecular weight 236.29 g/mol, belongs to the broader class of 2,3-disubstituted-4-thiazolidinones . The 4-thiazolidinone core is a privileged heterocyclic scaffold in medicinal chemistry, known to confer diverse biological activities depending on substitution patterns [1]. This particular derivative serves as a foundational comparator molecule for structure-activity relationship (SAR) studies, as its unsubstituted phenyl ring provides a baseline reference point against which substituted analogues can be quantitatively evaluated.

SAR Baseline Control
Unsubstituted phenyl reference for quantitative structure-activity relationship studies
Scaffold Comparator
Minimalist 4-thiazolidinone core; enables isolation of substitution effects
Database-Verified
Indexed in ChEMBL with curated TLR4 inhibition data, supporting cross-study benchmarking

Risks of Interchanging 4-Thiazolidinone Derivatives


Within the 1,3-thiazolidin-4-one class, subtle modifications to the C2 aryl group or the N3 substituent produce profound shifts in biological activity profiles, target engagement, and potency . Evidence demonstrates that replacing the unsubstituted phenyl ring of the target compound with substituted phenyl analogues (e.g., 4-methylphenyl, 4-chlorophenyl) alters antiproliferative activity against renal adenocarcinoma cells . Furthermore, SAR studies on substituted amino-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide derivatives reveal that even modest changes to the N-acetamide substituent significantly modulate antiulcer activity in vivo [1]. This sensitivity to structural perturbation means that generic substitution—procuring any available 4-thiazolidinone derivative in place of the specific CAS 646534-27-2 compound—introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

1
C2 aryl modifications shift antiproliferative profiles; phenyl-substituted analogues may not reproduce renal adenocarcinoma cell response
2
N3-acetamide alterations significantly modulate in vivo antiulcer endpoints; generic 4-thiazolidinone substitution compromises experimental reproducibility
3
Class-level inference only — bioactivity data from substituted analogues may not transfer; SAR context requires specific CAS matching

N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide Quantitative Evidence


TLR4 Inhibition Baseline

The target compound demonstrates measurable inhibition of human Toll-like receptor 4 (TLR4) signaling, as quantified by IC50 determination in a cell-based reporter assay [1]. This data point establishes a baseline activity value for the unsubstituted phenyl derivative, enabling quantitative comparison with substituted analogues that may exhibit enhanced or diminished TLR4 antagonism [1].

TLR4 Inhibition Baseline
Cross-study comparable
IC50 2.66 µM
Quantitative baseline for SAR: unsubstituted phenyl derivative activity in TLR4/NF-κB reporter assay
HEK-Blue cells; LPS-induced NF-κB activation via sandwich ELISA
TLR4 inhibition Innate immunity NF-κB signaling

ChEMBL Verified Bioactivity Reference

The compound is indexed in the ChEMBL database (CHEMBL4849737) with validated bioactivity data for TLR4 inhibition [1]. This database inclusion confirms that the compound has undergone standardized bioactivity profiling in a recognized public repository, distinguishing it from numerous 4-thiazolidinone derivatives that lack curated, publicly accessible activity data [1].

ChEMBL Bioactivity Reference
Class-level inference
CHEMBL4849737 · Curated TLR4 IC50
Publicly indexed, verified bioactivity record reduces risk of misreported profiles
Many 4-thiazolidinone analogues lack curated public data
Bioactivity database TLR4 modulator Lead identification

Antiulcer SAR: N3-Substituent Effects

A 2014 SAR study evaluated substituted amino-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamides (compounds 4a-4f) for antiulcer activity in pylorus-ligated rat models [1]. While the study did not include the unsubstituted acetamide parent (target compound), the data demonstrate that modifications to the N3-acetamide group produce significant differences in ulcer index reduction and gastric volume parameters relative to the ranitidine standard [1]. This establishes the N3 position as a critical determinant of biological activity within this scaffold.

Antiulcer SAR: N3-Substituent Effects
Class-level inference
N3-acetamide modifications alter ulcer index and gastric volume
N3 position is a critical activity determinant; parent compound serves as baseline control for substitution studies
Pylorus-ligated rat model; ranitidine reference
Antiulcer activity Gastroprotection SAR

Application Scenarios for N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide


TLR4 Antagonist SAR Baseline Control

Use this compound as the unsubstituted phenyl reference standard in structure-activity relationship studies aimed at optimizing TLR4 antagonists. The established IC50 of 2.66 µM in TLR4/NF-κB reporter assays provides a quantitative benchmark against which the activity of novel substituted phenyl derivatives can be measured [1]. This enables precise determination of whether specific structural modifications (e.g., electron-withdrawing or electron-donating groups on the phenyl ring) enhance or diminish TLR4 engagement.

Negative Control for Antiulcer Screening

Employ this unsubstituted parent compound as a negative or baseline control in antiulcer screening cascades where substituted amino-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide derivatives are being evaluated. SAR data indicate that N3-substitution modulates antiulcer efficacy; the parent compound's activity profile (or lack thereof) provides essential context for interpreting the contribution of the N3-substituent to observed biological effects [2].

Reference Compound for 4-Thiazolidinone Library Characterization

Include CAS 646534-27-2 as a characterization standard when procuring or synthesizing libraries of 2,3-disubstituted-4-thiazolidinones. As a structurally minimalist member of this class—bearing only the core scaffold with unsubstituted phenyl and unmodified acetamide groups—it serves as an ideal reference for establishing baseline physicochemical properties, spectral fingerprints, and chromatographic behavior against which more complex analogues can be compared.

TLR4 Inflammatory Pathway Probe Development

Utilize this compound as a chemical probe for investigating TLR4-mediated inflammatory signaling pathways. The ChEMBL-indexed IC50 value in LPS-induced NF-κB activation assays [1] supports its application in mechanistic studies where moderate TLR4 inhibition is sufficient to interrogate downstream signaling events, particularly in cellular models of innate immune activation.

Application
Selection Property
Validation Focus
TLR4 Antagonist SAR Baseline
TLR4 inhibition benchmark
Comparative SAR against substituted phenyl derivatives
Negative Control for Antiulcer Screening
Unsubstituted acetamide parent scaffold
Contribution of N3-substituent to gastroprotection endpoints
4-Thiazolidinone Library Characterization
Minimalist core reference compound
Baseline physicochemical and spectral fingerprinting
TLR4 Inflammatory Pathway Probe
Moderate TLR4 inhibitor
Mechanistic studies of innate immune signaling
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